molecular formula C5H8BrFO2 B1267304 2-Bromo-3-fluoro-3-methylbutyric acid CAS No. 50884-94-1

2-Bromo-3-fluoro-3-methylbutyric acid

Cat. No. B1267304
CAS RN: 50884-94-1
M. Wt: 199.02 g/mol
InChI Key: ZCKLBZQBSTXFHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated carboxylic acids, including compounds similar to 2-bromo-3-fluoro-3-methylbutyric acid, has been explored in several studies. Techniques involve the use of diastereoselective alkylation for creating fluorinated amino acids, demonstrating the compound's relevance in biochemical studies and chemical synthesis. A specific example includes the synthesis of (R)-(−)-2-Amino-4-fluorobutyric acid through the alkylation of camphor-based glycine ester imines with bromo-fluoro-alkanes at low temperatures, followed by deprotection (Kröger & Haufe, 1997).

Molecular Structure Analysis

The structural elucidation of halogenated carboxylic acids like 2-bromo-3-methylbutyric acid reveals insights into their molecular interactions, hydrogen bonding motifs, and crystal packing. Studies on racemic and enantiopure forms of similar compounds show variations in crystal density and molecular conformation, indicating a preferred molecular structure that influences their chemical behavior (Seidel et al., 2020).

Chemical Reactions and Properties

The chemical behavior of 2-bromo-3-methylbutyric acid, especially its elimination kinetics in the gas phase, has been studied, revealing a homogeneous, unimolecular first-order rate law. This behavior highlights its potential in various chemical reactions, including the formation of isobutyraldehyde, CO, and HBr as primary products, which are significant for understanding its reactivity and applications in synthesis processes (Chuchani & Dominguez, 1995).

Physical Properties Analysis

While specific studies on the physical properties of 2-bromo-3-fluoro-3-methylbutyric acid are not directly cited, research on similar halogenated carboxylic acids can provide insights. The physical properties, including melting points, boiling points, and solubility, are crucial for understanding the compound's behavior in different environments and its suitability for various chemical processes.

Chemical Properties Analysis

The chemical properties of halogenated carboxylic acids, including acidity, reactivity with different chemical agents, and potential for various organic transformations, are areas of active research. The presence of bromo and fluoro groups significantly affects the compound's reactivity, making it a versatile intermediate in organic synthesis. For example, its use in the synthesis of amino acids and its potential in palladium-catalyzed reactions demonstrate the impact of its chemical properties on its applications (Das et al., 2003).

Scientific Research Applications

. It’s typically used in the field of proteomics research . and a molecular weight of 199.02 . It’s typically used in the field of proteomics research . and a molecular weight of 199.02. It’s typically used in the field of proteomics research.

Safety And Hazards

The safety information available indicates that 2-Bromo-3-fluoro-3-methylbutyric acid is an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-bromo-3-fluoro-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrFO2/c1-5(2,7)3(6)4(8)9/h3H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKLBZQBSTXFHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40311667
Record name 2-BROMO-3-FLUORO-3-METHYLBUTYRIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40311667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-fluoro-3-methylbutyric acid

CAS RN

50884-94-1
Record name NSC244703
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244703
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-BROMO-3-FLUORO-3-METHYLBUTYRIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40311667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Gershon, MW McNeil… - Journal of Medicinal …, 1973 - ACS Publications
The synthesis of 3-fluoroamino acidshas presented an intriguing challenge for many years. 3-Fluoroalanine as the hydrochloride was first reported in 1959, 2 but the va-lidity of the …
Number of citations: 27 pubs.acs.org
H Gershon, W McNeil, ED Bergmann - Notes, 1973 - academia.edu
… 2-Bromo-3-fluoro-3-methylbutyric acid (31 g, 0.31 mol) in 80 ml of liquid NH? yielded 10 g of product. 3-Fluoronorvaline was prepared in the same manner as 3-fluorovaline. …
Number of citations: 0 www.academia.edu
A Fujii, ES Cook - Journal of Medicinal Chemistry, 1973 - ACS Publications
Supplementary Material Available. Infrared spectra will appear following these pages in the microfilm edition of this volume of the journal. Photocopies of the supplementary material …
Number of citations: 41 pubs.acs.org

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